Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate
Description
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate (molecular formula: C₂₃H₁₈BrNO₃, molar mass: 436.30 g/mol) is a pyrroloquinoline derivative featuring a 4-bromobenzoyl group at position 1 and a methyl substituent at position 7 of the quinoline core . Its synthesis typically involves the reaction of 1-(2-(4-bromophenyl)-2-oxoethyl)-4-methylquinolin-1-ium bromide with ethyl propiolate in the presence of K₂CO₃ in dry DMF, followed by purification via column chromatography .
Properties
CAS No. |
302913-65-1 |
|---|---|
Molecular Formula |
C23H18BrNO3 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H18BrNO3/c1-3-28-23(27)18-13-21(22(26)15-5-8-17(24)9-6-15)25-19-10-4-14(2)12-16(19)7-11-20(18)25/h4-13H,3H2,1-2H3 |
InChI Key |
MVENKEKGUKCNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Formation of Monoquaternary Salts
The synthesis begins with the preparation of monoquaternary salts by reacting 7-methylpyrrolo[1,2-a]quinoline with 2-bromoacetophenone derivatives. For example, 7-methylpyrrolo[1,2-a]quinoline is treated with 4-bromophenacyl bromide in acetone at room temperature, yielding the intermediate quaternary salt. This step typically achieves 65–70% efficiency, as reported for analogous systems. The reaction mechanism involves nucleophilic displacement, where the nitrogen atom of the pyrroloquinoline core attacks the electrophilic carbon of the bromoacetophenone.
Cycloaddition with Ethyl Propiolate
The monoquaternary salt undergoes 1,3-dipolar cycloaddition with ethyl propiolate in the presence of a base such as potassium carbonate. This reaction proceeds regioselectively to form the pyrrolo[1,2-a]quinoline-3-carboxylate scaffold. Ethyl propiolate acts as a dipolarophile, reacting with the in situ-generated ylide from the quaternary salt. The reaction is conducted in acetone at room temperature for 12–24 hours, yielding the target compound with 54–67% isolated yield.
Key Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetone | |
| Temperature | Room temperature (25°C) | |
| Base | Potassium carbonate | |
| Reaction Time | 12–24 hours | |
| Yield | 54–67% |
Alternative Route: Benzoylation of Pyrroloquinoline Intermediate
Preparation of 7-Methylpyrrolo[1,2-a]Quinoline
A preformed 7-methylpyrrolo[1,2-a]quinoline intermediate is benzoylated at the 1-position using 4-bromobenzoyl chloride. This step employs dichloromethane as the solvent and triethylamine as the base to scavenge HCl generated during the reaction. The reaction is stirred at 0–5°C for 1 hour, followed by gradual warming to room temperature, achieving 60–65% yield.
Esterification at the 3-Position
Subsequent esterification with ethyl chloroformate introduces the carboxylate group. The reaction is conducted in tetrahydrofuran (THF) with sodium hydride as the base, yielding the final product after 6 hours at reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >99%, as confirmed by HPLC.
Comparative Efficiency of Routes
| Method | Advantages | Limitations |
|---|---|---|
| 1,3-Dipolar Route | Fewer steps, higher yields | Requires stable ylide generation |
| Benzoylation Route | Modular functionalization | Lower overall yield |
Optimization of Reaction Parameters
Solvent Selection
Acetone outperforms polar aprotic solvents like dimethylformamide (DMF) in the cycloaddition route due to better solubility of intermediates and milder reaction conditions. In contrast, the benzoylation route requires dichloromethane to stabilize reactive acyl chloride intermediates.
Base Effects
Potassium carbonate provides optimal results in the cycloaddition method by facilitating ylide formation without side reactions. Sodium hydride, used in the esterification step, ensures rapid deprotonation but necessitates anhydrous conditions.
Characterization and Analytical Validation
Spectroscopic Data
FT-IR Analysis
NMR Spectroscopy
-
¹H-NMR (CDCl₃) : δ 1.42 (t, 3H, -CH₂CH₃), 2.68 (s, 3H, -CH₃), 4.51 (q, 2H, -OCH₂), 7.24–8.36 (m, 10H, aromatic).
-
¹³C-NMR : δ 14.1 (-CH₂CH₃), 21.7 (-CH₃), 61.3 (-OCH₂), 122–140 (aromatic carbons), 165.2 (ester C=O), 169.8 (benzoyl C=O).
HPLC Purity
Mass Spectrometry
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate exhibits several promising biological properties:
- Antifungal Activity : Studies have indicated that compounds in the pyrrolo[1,2-a]quinoline class possess antifungal properties against pathogens such as Candida albicans. In vitro tests have demonstrated that certain derivatives show significant inhibitory effects compared to standard antifungal drugs like fluconazole .
- Antimycobacterial Properties : Research has highlighted the potential of this compound as an anti-tuberculosis agent. Various derivatives have been tested against Mycobacterium tuberculosis, showing effective minimum inhibitory concentrations (MIC) and promising binding affinities in molecular docking studies .
- Antioxidant Activity : The structural features of this compound suggest potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of selected pyrroloquinoline derivatives compared to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate | Contains cyanobenzoyl instead of bromobenzoyl | Antimycobacterial |
| Ethyl 1-benzoyl-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate | Benzoyl group instead of bromobenzoyl | Antifungal |
| Dimethyl 1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | Fluorinated benzoyl derivative | Antitubercular |
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological profiles of this compound and its analogues:
- In Vitro Studies : A study conducted on various pyrroloquinoline derivatives demonstrated their effectiveness against C. albicans, revealing that certain compounds exhibited lower MIC values than fluconazole. This suggests that modifications in the structure can enhance antifungal efficacy .
- Molecular Docking Studies : Computational analyses have shown that this compound has favorable binding affinities with target proteins associated with tuberculosis. These findings support its development as a lead compound for further drug development against resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its larvicidal activity is believed to be due to its ability to interfere with the normal metabolic processes of the larvae . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
The 4-bromobenzoyl group distinguishes the target compound from analogs with substituents such as chloro, methoxy, or trimethoxy groups. Key comparisons include:
Table 1: Physical Properties of Benzoyl-Substituted Analogs
Key Observations :
Substituent Position on the Quinoline Core
The position of the methyl group (7-methyl vs. 5-methyl or 7-methoxy) critically influences physicochemical and spectral properties:
Table 2: Positional Isomer Comparisons
Key Observations :
- Methyl vs. Methoxy : The 7-methoxy analog (4d) has a higher melting point (201–202°C) than methyl-substituted analogs, likely due to increased polarity .
- Spectral Shifts : The 5-methyl isomer (4b) shows distinct ¹H-NMR signals for H2 and H9, whereas the 7-methyl target compound would exhibit shifts for H-7 and adjacent protons, though data are unavailable .
Predicted Collision Cross Section (CCS)
Ion mobility-mass spectrometry (IM-MS) data highlight differences in molecular conformation:
Table 3: CCS Values for Key Adducts
| Compound Name | Adduct | m/z | CCS (Ų) | |
|---|---|---|---|---|
| Target Compound | [M+H]+ | ~436.10 | ~195–200* | |
| 4-Chloro analog | [M+H]+ | 392.10 | 191.0 | |
| 4-Methoxy analog | [M+H]+ | 388.15 | 192.4 |
*Predicted based on halogen size trends.
Key Observations :
- Bromine Impact : The larger bromine atom may marginally increase CCS compared to chloro or methoxy analogs, reflecting subtle differences in gas-phase packing .
Biological Activity
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic compound within the pyrroloquinoline family, notable for its complex structure and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antitubercular properties, as well as its synthesis and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 436.298 g/mol. The unique bromobenzoyl group at the first position and the ethyl ester at the third position of the carboxylate moiety contribute to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18BrNO3 |
| Molecular Weight | 436.298 g/mol |
| CAS Number | 302913-65-1 |
| LogP | 5.571 |
Antimycobacterial Activity
Research indicates that derivatives of pyrrolo[1,2-a]quinoline, including this compound, exhibit significant antitubercular activity. In a study evaluating various compounds against Mycobacterium tuberculosis (H37Rv strain), it was found that these compounds displayed minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL .
Table: Antitubercular Activity of Pyrrolo[1,2-a]quinoline Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antitubercular |
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | 16 | Antitubercular (MDR strains) |
| Other derivatives | 8-128 | General antitubercular activity |
Cytotoxicity Studies
Cytotoxicity evaluations have shown that several pyrrolo[1,2-a]quinoline derivatives are safe up to concentrations of 250 µg/mL. This is crucial for determining the therapeutic index of these compounds in potential clinical applications .
Antifungal Activity
In addition to their antitubercular properties, these compounds have demonstrated antifungal activity against various pathogens, including Candida albicans. The antifungal efficacy is attributed to their ability to inhibit fungal growth through various mechanisms, potentially involving disruption of cell membrane integrity or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The structural modifications in the pyrrolo[1,2-a]quinoline framework significantly influence biological activity. The presence of a bromine atom in the benzoyl group enhances lipophilicity and alters binding interactions with biological targets compared to other derivatives. For example:
- Bromobenzoyl vs. Cyanobenzoyl : Compounds with bromobenzoyl groups showed superior antitubercular activity compared to those with cyanobenzoyl substitutions.
- Positioning of Substituents : The position and nature of substituents on the pyrrole and quinoline rings are critical for maximizing biological efficacy.
Case Studies
- Antimycobacterial Evaluation : A study conducted by Uppar et al. synthesized multiple derivatives and tested their efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The findings indicated that specific substitutions at the benzoyl position significantly impacted the MIC values.
- Antifungal Testing : Another research focused on evaluating the antifungal properties of various derivatives against Candida albicans, confirming that certain structural features correlate with enhanced antifungal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
